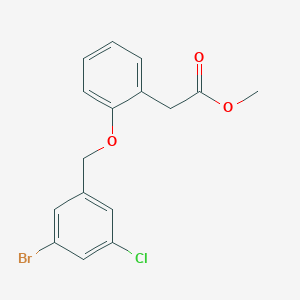
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate typically involves the esterification of 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetic acid.
Reduction: Methyl 2-(2-((3-hydroxy-5-chlorobenzyl)oxy)phenyl)acetate.
Substitution: Methyl 2-(2-((3-methoxy-5-chlorobenzyl)oxy)phenyl)acetate.
Scientific Research Applications
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The ester group can undergo hydrolysis to release the active phenyl acetic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-((3-bromo-4-chlorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-bromo-5-fluorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-chloro-5-bromobenzyl)oxy)phenyl)acetate
Uniqueness
Methyl 2-(2-((3-bromo-5-chlorobenzyl)oxy)phenyl)acetate is unique due to the specific positioning of the bromine and chlorine substituents on the benzyl group. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H14BrClO3 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
methyl 2-[2-[(3-bromo-5-chlorophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H14BrClO3/c1-20-16(19)8-12-4-2-3-5-15(12)21-10-11-6-13(17)9-14(18)7-11/h2-7,9H,8,10H2,1H3 |
InChI Key |
NJECIBQRPGOBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















